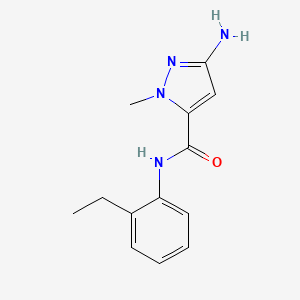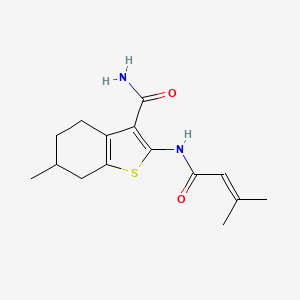
3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This pyrazole derivative has shown promising results in scientific research, particularly in the areas of medicinal chemistry, drug discovery, and pharmacology.
Aplicaciones Científicas De Investigación
3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In pharmacology, it has been investigated for its effects on various biological targets, such as enzymes, receptors, and ion channels.
Mecanismo De Acción
The mechanism of action of 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it inhibits the activity of COX-2 and reduces the production of inflammatory mediators, such as prostaglandins. It has also been found to modulate the activity of TRPV1 channels and reduce pain sensation. In vivo studies have shown that it has anti-inflammatory, analgesic, and antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. It has been shown to be effective in various in vitro and in vivo models of disease, making it a promising lead compound for drug development. However, its limitations include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One direction is to optimize its pharmacokinetic properties, such as its solubility, stability, and bioavailability, to improve its efficacy and safety profiles. Another direction is to investigate its effects on other biological targets, such as enzymes and receptors involved in metabolic and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify its potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate, followed by the addition of methyl iodide and sodium hydroxide. The resulting compound is then treated with acetic anhydride and ammonium acetate to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propiedades
IUPAC Name |
5-amino-N-(2-ethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-9-6-4-5-7-10(9)15-13(18)11-8-12(14)16-17(11)2/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLLBQQEADEEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443281.png)
![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)
![Ethyl 2-{2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2443285.png)
![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)




![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2443294.png)
![ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2443296.png)
